2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound features a benzodioxole moiety (a bicyclic structure with two oxygen atoms) linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(7-10)16-21-22-17(26-16)20-15(23)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRDUOVBIKPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-ox
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 360.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its cytotoxic effects against cancer cell lines and its mechanism of action.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole exhibit significant anticancer properties. Specifically, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
-
Cytotoxicity : The compound was tested against A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines. It exhibited cytotoxic effects comparable to cisplatin, a well-known chemotherapeutic agent. The IC values were reported as follows:
- A549:
- C6:
- Selectivity Index (SI) : The selectivity index is crucial for determining the potential therapeutic window of anticancer agents. Compounds with SI values significantly higher than 100 are considered promising candidates for further development. The studied compound demonstrated an SI indicative of high selectivity against cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Matrix Metalloproteinases (MMPs) : Oxadiazole derivatives have been identified as effective inhibitors of MMPs, enzymes that play critical roles in tumor progression and metastasis. The compound showed strong affinity for MMP-9, suggesting that it may hinder tumor invasiveness and angiogenesis .
- Cell Cycle Arrest : Studies indicate that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is essential for preventing uncontrolled cell division characteristic of cancer .
- Regulation of Apoptosis : The compound has been linked to the modulation of apoptotic pathways by influencing key proteins involved in cell survival and death . It promotes the formation of anti-apoptotic complexes that can protect cells from apoptosis under certain conditions.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- Study on A549 Cells : In a controlled laboratory setting, the compound demonstrated significant inhibition of A549 cell proliferation through both direct cytotoxic effects and modulation of apoptotic pathways .
- Molecular Docking Studies : Docking simulations revealed that the compound binds effectively to active sites on target proteins involved in cancer progression, further supporting its potential as a therapeutic agent .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC (mM) | Selectivity Index |
|---|---|---|---|
| Cytotoxicity | A549 | 0.125 ± 0.020 | >300 |
| Cytotoxicity | C6 | 0.349 ± 0.046 | >300 |
| MMP Inhibition | MMP-9 | Not specified | High Affinity |
Scientific Research Applications
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, supported by data tables and documented case studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole moiety is known for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxic effects against several cancer cell lines, suggesting that the incorporation of the benzodioxole group may enhance this activity due to its electron-donating properties .
Antimicrobial Properties
Research has also indicated that compounds containing the benzodioxole structure exhibit antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of the dichlorophenyl group is believed to contribute to its enhanced antibacterial properties by disrupting bacterial cell membranes .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxadiazoles and evaluated their anticancer activities. Among them, the compound with the benzodioxole substitution showed IC50 values lower than 10 µM against human breast cancer cells (MCF-7), indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Testing
A comparative study assessed the antimicrobial efficacy of various compounds including This compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Structural Comparison with Similar Oxadiazole-Acetamide Derivatives
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Key Observations :
- Substituent Position Matters : The target compound’s 2,5-dichlorophenyl group differs from the 2,4-dichloro analog in , which showed selective liver cancer activity. Chlorine positioning likely alters steric and electronic interactions with biological targets.
- Benzodioxole vs. Benzofuran : The benzodioxole group in the target compound (electron-rich due to two oxygen atoms) may enhance metabolic stability compared to benzofuran derivatives in , which rely on sulfur bridges for antimicrobial action.
- Thioacetamide vs. Acetamide : Thioacetamide analogs (e.g., 8t in ) exhibit broader enzyme inhibition (LOX, BChE), whereas acetamide-linked compounds (e.g., the target) may prioritize different target interactions.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of oxadiazole and coupling with the benzodioxole-acetamide moiety. Key parameters for optimization include:
- Temperature Control : Maintaining 60–80°C during oxadiazole formation to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency at the oxadiazole nitrogen .
- Catalysts : Use of triethylamine or pyridine as bases to deprotonate intermediates and accelerate amide bond formation .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>95%) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and oxadiazole carbonyl signals (δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 426.26 (calculated for C₁₈H₁₂Cl₂N₃O₄) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (e.g., Br, F) or methoxy groups on the dichlorophenyl ring to modulate lipophilicity and target binding .
- Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole to evaluate effects on enzyme inhibition potency .
- Biological Testing : Conduct in vitro assays (e.g., enzyme inhibition IC₅₀, cytotoxicity on cancer cell lines) to correlate structural changes with activity .
Advanced: What strategies are effective for identifying the biological targets of this compound?
Methodological Answer:
- Enzyme Assays : Screen against kinase or protease libraries (e.g., tyrosine kinases, caspase-3) using fluorescence-based activity assays .
- Molecular Docking : Perform in silico docking (AutoDock Vina) with proteins like COX-2 or EGFR to predict binding affinities .
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate and identify bound proteins via LC-MS/MS .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media) .
- Meta-Analysis : Compare data across studies while accounting for variables like assay type (e.g., MTT vs. ATP-based viability) .
- Dose-Response Curves : Generate full dose-response profiles (0.1–100 µM) to confirm IC₅₀ values and rule out false positives .
Advanced: What challenges arise during scale-up synthesis, and how can they be addressed?
Methodological Answer:
- Intermediate Stability : Oxadiazole intermediates may hydrolyze; use anhydrous conditions and molecular sieves during storage .
- Purification Bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for large-scale batches .
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio for acetamide coupling) to minimize unreacted starting material .
Advanced: How can researchers evaluate the compound's stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h, then analyze degradation via HPLC .
- Plasma Stability : Mix with human plasma (37°C, 1–6h) and quantify intact compound using LC-MS .
- Light Sensitivity : Store solutions in amber vials and monitor photodegradation via UV-Vis spectroscopy (λ = 254 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
